molecular formula C21H15ClF3N5O2S B12146537 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12146537
M. Wt: 493.9 g/mol
InChI Key: MXTVRTVRAMPAHK-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:

  • Aryl group: 4-chloro-3-(trifluoromethyl)phenyl, providing electron-withdrawing properties.
  • Triazole core: Modified with a furan-2-ylmethyl substituent at position 4 and pyridin-2-yl at position 3.
  • Sulfanyl acetamide linker: Bridges the triazole and aryl groups, enhancing conformational flexibility.

This structural framework is associated with diverse bioactivities, including antimicrobial, anti-inflammatory, and anti-exudative effects .

Properties

Molecular Formula

C21H15ClF3N5O2S

Molecular Weight

493.9 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H15ClF3N5O2S/c22-16-7-6-13(10-15(16)21(23,24)25)27-18(31)12-33-20-29-28-19(17-5-1-2-8-26-17)30(20)11-14-4-3-9-32-14/h1-10H,11-12H2,(H,27,31)

InChI Key

MXTVRTVRAMPAHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is then reacted with other intermediates under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and techniques to handle the reactive intermediates and maintain the desired reaction environment.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can result in compounds with different substituents.

Scientific Research Applications

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP, enhancing membrane permeability over non-halogenated analogs (e.g., derivatives) .
  • Solubility : Pyridin-2-yl and furan-2-ylmethyl groups introduce polarizable electrons, improving aqueous solubility compared to purely aromatic substituents (e.g., 3-methylphenyl in ) .
  • Metabolic Stability : Furan rings may increase susceptibility to oxidative metabolism compared to ethyl or methyl groups (), necessitating prodrug strategies .

Mechanistic Insights

  • Anti-inflammatory Activity : The target compound’s furan moiety likely inhibits cyclooxygenase (COX) via π-orbital interactions, similar to diclofenac . Its trifluoromethyl group may enhance COX-2 selectivity over COX-1, reducing gastrointestinal toxicity .
  • Antimicrobial Action: Pyridin-2-yl and sulfanyl groups facilitate metal ion chelation (e.g., bacterial Fe³⁺), disrupting pathogen enzymatic processes. This mechanism is less pronounced in pyridin-4-yl analogs () .

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS No. 900641-80-7) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following components:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Chloro and trifluoromethyl groups : These substituents enhance lipophilicity and biological activity.
  • Furan and pyridine moieties : Contribute to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC₁₄H₁₂ClF₃N₂O₂
Molecular Weight332.71 g/mol
CAS Number900641-80-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The triazole scaffold is known for its effectiveness against a variety of pathogens. Studies indicate that compounds with triazole rings exhibit potent antifungal and antibacterial properties due to their ability to inhibit ergosterol synthesis in fungi and disrupt bacterial cell wall synthesis .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through modulation of signaling pathways associated with cytokine production. In vitro studies have demonstrated that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It appears to interact with key proteins involved in cell cycle regulation and apoptosis pathways, making it a candidate for further investigation in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against clinical isolates of Candida species. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antifungal agents, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound demonstrated a reduction in nitric oxide production and inflammatory cytokines. This was attributed to the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

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